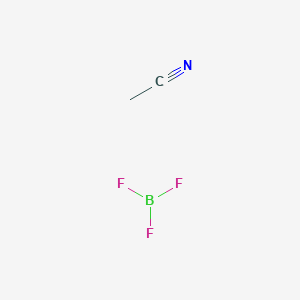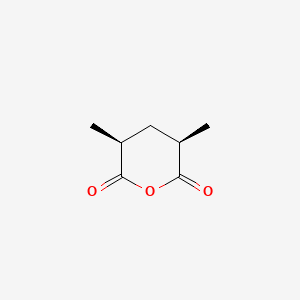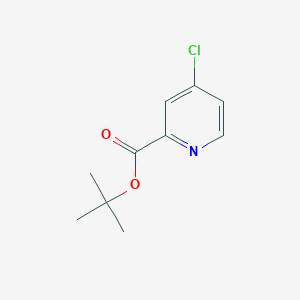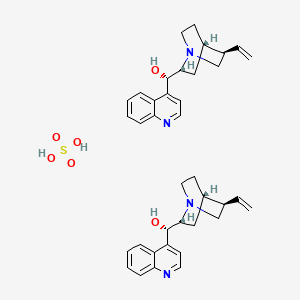
Cinchonine sulfate
Vue d'ensemble
Description
Le sulfate de cinchonine est un alcaloïde dérivé de l'écorce de l'arbre à quinquina, plus précisément du Cinchona officinalis. Il est structurellement similaire à la quinine, un médicament antimalarique bien connu. Le sulfate de cinchonine a été utilisé dans diverses applications, notamment comme catalyseur chiral en synthèse asymétrique et dans le traitement du paludisme .
Mécanisme D'action
Target of Action
Cinchonine sulfate, a major member of the Cinchona alkaloids, primarily targets the malaria parasite, Plasmodium falciparum . It is also known to inhibit acetylcholine-evoked currents in a non-competitive manner .
Mode of Action
This compound interacts with its targets by binding to heme, a component of hemoglobin, within a specialized Plasmodium lysosome. This binding inhibits heme crystallization, which is crucial for the survival and growth of the malaria parasite . In addition, it is proposed to inhibit acetylcholine-evoked currents in a non-competitive manner .
Biochemical Pathways
This compound affects the biochemical pathway of heme crystallization within the Plasmodium parasite. By binding to heme, it prevents the formation of hemozoin, a detoxification product that the parasite needs to survive . This disruption of the heme crystallization pathway leads to the death of the parasite.
Pharmacokinetics
It is known that quinine, a closely related cinchona alkaloid, is rapidly absorbed both orally and parenterally, reaching peak concentrations within 1-3 hours . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .
Result of Action
The primary result of this compound’s action is the death of the malaria parasite, Plasmodium falciparum . By inhibiting heme crystallization, it disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion . This leads to the accumulation of toxic free heme within the parasite, resulting in its death .
Analyse Biochimique
Biochemical Properties
Cinchonine sulphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, cinchonine sulphate has been shown to inhibit the enzyme heme polymerase, which is essential for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it interacts with proteins involved in the oxidative stress response, thereby exhibiting antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications beyond its antimalarial activity.
Cellular Effects
Cinchonine sulphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinchonine sulphate can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the levels of key metabolites involved in glycolysis and the tricarboxylic acid cycle . These effects underscore the compound’s potential in cancer therapy and metabolic regulation.
Molecular Mechanism
The molecular mechanism of cinchonine sulphate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Cinchonine sulphate binds to heme, preventing its polymerization and thereby inhibiting the growth of the malaria parasite . Additionally, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to reduced cancer cell growth . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinchonine sulphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that cinchonine sulphate remains stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to cinchonine sulphate has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of cinchonine sulphate vary with different dosages in animal models. At therapeutic doses, cinchonine sulphate has been shown to effectively reduce parasitemia in malaria-infected animals without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and neurotoxicity . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.
Metabolic Pathways
Cinchonine sulphate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites . Understanding these metabolic interactions is crucial for optimizing the therapeutic use of cinchonine sulphate.
Transport and Distribution
The transport and distribution of cinchonine sulphate within cells and tissues involve specific transporters and binding proteins. Cinchonine sulphate is known to be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
Cinchonine sulphate exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns provide insights into the compound’s mechanism of action at the subcellular level.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le sulfate de cinchonine est généralement extrait de l'écorce de l'arbre à quinquina. Le processus d'extraction implique plusieurs étapes :
Récolte : L'écorce est récoltée sur des arbres à quinquina matures.
Séchage et broyage : L'écorce est séchée et broyée en une fine poudre.
Extraction : La poudre d'écorce est soumise à une extraction par solvant en utilisant des solvants comme l'éthanol ou le méthanol pour isoler les alcaloïdes.
Purification : L'extrait brut est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir de la cinchonine pure.
Méthodes de production industrielle
Dans les milieux industriels, la production de sulfate de cinchonine implique des processus d'extraction et de purification à grande échelle. L'écorce est traitée dans de grandes unités d'extraction, et les alcaloïdes sont isolés à l'aide de techniques de purification avancées. Le produit final est ensuite converti en sa forme sulfate pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
Le sulfate de cinchonine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La cinchonine peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir la cinchonine en différentes formes réduites.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de cinchonine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire diverses formes réduites de la cinchonine .
Applications de la recherche scientifique
Le sulfate de cinchonine a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme catalyseur chiral en synthèse asymétrique, permettant la production de composés énantiomériquement purs.
Biologie : Le sulfate de cinchonine est utilisé dans des études relatives à l'inhibition enzymatique et aux interactions protéiques.
Médecine : Il a été étudié pour ses propriétés antimalariques et son utilisation potentielle dans le traitement d'autres maladies.
Industrie : Le sulfate de cinchonine est utilisé dans la production de phases stationnaires chirales pour la chromatographie énantiosélective
Mécanisme d'action
Le mécanisme d'action du sulfate de cinchonine implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Dans le cas de son activité antimalarique, le sulfate de cinchonine est censé interférer avec la polymérisation de l'hème, un sous-produit toxique de la dégradation de l'hémoglobine chez les parasites du paludisme. Cette perturbation entraîne l'accumulation d'hème toxique, tuant finalement le parasite .
Applications De Recherche Scientifique
Cinchonine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: this compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has been explored for its antimalarial properties and potential use in treating other diseases.
Industry: This compound is used in the production of chiral stationary phases for enantioselective chromatography
Comparaison Avec Des Composés Similaires
Composés similaires
Quinine : Un médicament antimalarique bien connu ayant une structure similaire à celle de la cinchonine.
Quinidine : Un autre alcaloïde de la quinquina utilisé comme antiarythmique.
Cinchonidine : Un stéréoisomère de la cinchonine ayant des propriétés similaires
Unicité
Le sulfate de cinchonine est unique en raison de sa stéréochimie spécifique et de ses applications en synthèse asymétrique. Contrairement à la quinine, qui est principalement utilisée pour ses propriétés antimalariques, le sulfate de cinchonine est largement utilisé comme catalyseur chiral en synthèse organique .
Propriétés
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHOISPYYYBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974891 | |
| Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-16-6 | |
| Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinchonine sulphate help predict beer haze formation?
A: Cinchonine sulphate interacts with specific polyphenols in beer, particularly tannins [, , ]. These polyphenols, originating from barley and hops, have the ability to bind with proteins in beer, leading to the formation of insoluble complexes that manifest as haze [, ]. By adding cinchonine sulphate to beer, researchers can induce the precipitation of these haze-forming polyphenols, creating a measurable turbidity [].
Q2: Do all polyphenols in beer react similarly with cinchonine sulphate?
A: No. The research indicates that the reactivity of polyphenols with cinchonine sulphate depends on their structure and origin. For example, polymeric tannins from hops show high reactivity with cinchonine sulphate, while oligomeric flavanols from barley exhibit lower reactivity []. Interestingly, the research demonstrates that oxidation of barley flavanols significantly increases their reactivity with cinchonine sulphate, suggesting that oxidation processes during brewing can impact haze formation potential [, ].
Q3: How does the source of polyphenols (barley vs. hops) affect their interaction with cinchonine sulphate?
A: Studies have observed differences in the reactivity of barley-derived and hop-derived polyphenols with cinchonine sulphate, suggesting structural differences influencing their haze-forming potential. For instance, tannins extracted from hops showed greater binding affinity to beer proteoses (proteins) compared to tannins isolated from barley or those generated by oxidizing barley prodelphinidin B3 []. This finding highlights that hop tannins may play a more prominent role in haze formation compared to barley-derived polyphenols.
Q4: What are the limitations of using cinchonine sulphate to predict beer haze?
A: While cinchonine sulphate offers a valuable tool to assess haze potential, it's crucial to acknowledge its limitations. The research emphasizes that various beer components, beyond just polyphenols, contribute to the overall tanning power measured by cinchonine sulphate reaction []. Factors like pH changes and the presence of stabilizing agents can also influence haze formation, independent of the polyphenol-cinchonine sulphate interaction []. Therefore, relying solely on cinchonine sulphate analysis might not provide a complete picture of beer stability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



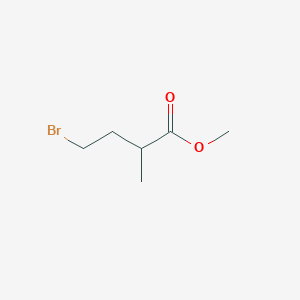
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
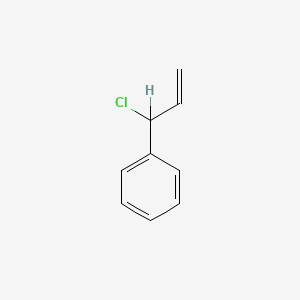
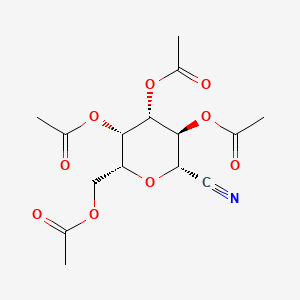

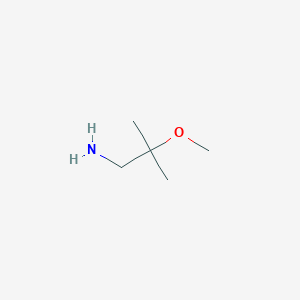
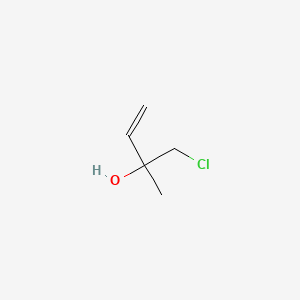

![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
